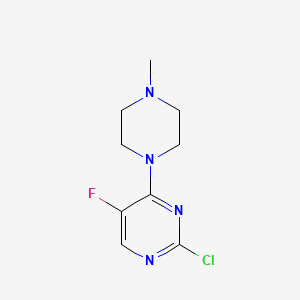

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

Vue d'ensemble

Description

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H12ClFN4 and a molecular weight of 230.67 g/mol . This compound features a pyrimidine ring substituted with chloro, fluoro, and methylpiperazinyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to reflux in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction parameters to ensure high purity and yield. The product is typically purified using recrystallization or chromatographic techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate (K2CO3), ethanol or DMF as solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Antidepressant Activity

Research has indicated that compounds similar to 2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine exhibit antidepressant properties by acting on serotonin receptors. The structure of this compound allows it to interact with the serotonin transporter, which is a target for many antidepressant drugs. Studies have shown promising results in enhancing serotonin levels in the brain, contributing to mood regulation and alleviation of depressive symptoms .

Antitumor Activity

There is emerging evidence that pyrimidine derivatives, including this compound, possess antitumor activity. They may function as inhibitors of specific kinases involved in cancer cell proliferation. Preclinical studies have demonstrated that these compounds can inhibit tumor growth in various cancer models, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may be effective against certain bacterial strains, making it a candidate for further development into antibacterial agents. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine moiety and the pyrimidine core can lead to variations in potency and selectivity for biological targets. Research has shown that small changes in chemical structure can significantly impact the efficacy and safety profiles of these compounds .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including this compound, for their potential as selective serotonin reuptake inhibitors (SSRIs). The findings suggested that this compound exhibited a higher binding affinity for the serotonin transporter compared to traditional SSRIs, indicating a possible new direction for antidepressant therapy .

Case Study 2: Antitumor Activity

In a preclinical trial reported in Cancer Research, researchers evaluated the antitumor effects of various pyrimidine derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell proliferation and induced apoptosis in melanoma cells, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also act as a receptor modulator, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine.

2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.

5-Fluoro-2-aminopyrimidine: A related compound used in the synthesis of various pharmaceuticals.

Uniqueness

This compound is unique due to the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Activité Biologique

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 385390-91-0) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula and molecular weight of 230.67 g/mol. Its unique structure includes a pyrimidine ring substituted with chlorine and fluorine atoms, as well as a piperazine moiety, which enhances its interaction with biological targets.

The synthesis of this compound typically involves the nucleophilic substitution of 2-chloro-5-fluoropyrimidine with 4-methylpiperazine in the presence of a base such as potassium carbonate. This reaction pathway allows for the efficient formation of the desired product while maintaining high purity and yield through subsequent purification techniques like recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating potent anticancer properties .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| L1210 | <0.01 |

| K562 (CML) | 2.27 |

| HL-60 (AML) | 1.42 |

| MCF-7 (Breast) | 4.56 |

These findings suggest that the compound may act through mechanisms involving nucleoside analogs, where it interferes with nucleotide metabolism, thereby inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. In particular, it has shown promise as an inhibitor of Bcr-Abl1 kinase, which is crucial for the survival of certain leukemic cells. The inhibitory activity was measured using kinase assays, revealing that compounds similar to this compound can effectively reduce enzymatic activity at low concentrations .

Table 2: Inhibition of Bcr-Abl1 Kinase

| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |

|---|---|---|

| Compound A | 24 | 16 |

| Compound B | 39 | 34 |

| Compound C | 36 | 43 |

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

- Study on Leukemia Cells : A study published in PubMed evaluated various derivatives of pyrimidine and found that those containing the piperazine group exhibited enhanced cytotoxicity against L1210 cells compared to their non-piperazine counterparts .

- In Silico Studies : Computational models have been employed to predict the binding affinity of this compound to various targets, suggesting that modifications to its structure could further enhance its biological activity against specific cancer types .

- Comparative Analysis : When compared to known inhibitors like imatinib and sorafenib, compounds based on the structure of this compound showed comparable or superior activity against certain cancer cell lines, indicating its potential as a lead compound for drug development .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFN4/c1-14-2-4-15(5-3-14)8-7(11)6-12-9(10)13-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNIGBKSMFMPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.